molecular formula C7H8O2 B1581324 4,5-Dimethyl-2-furaldehyde CAS No. 52480-43-0

4,5-Dimethyl-2-furaldehyde

Cat. No. B1581324
CAS RN: 52480-43-0
M. Wt: 124.14 g/mol
InChI Key: JPTPEPVCVXGNJM-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-furaldehyde, also known as 4,5-Dimethylfurfural, is a clear colorless to yellowish liquid . It has the empirical formula C7H8O2 and a molecular weight of 124.14 .


Synthesis Analysis

This compound can be produced from 2,6-Dimethyl-4-pyrrone through a process of photochemical rearrangement .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Cc1cc(C=O)oc1C . This indicates that the molecule consists of a furan ring with two methyl groups and an aldehyde group attached.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that the compound can undergo various aldehyde reactions due to the presence of an aldehyde group .


Physical And Chemical Properties Analysis

This compound has a boiling point of 98-100 °C/12 mmHg and a density of 1.016 g/mL at 25 °C . The refractive index is n20/D 1.529 .

Scientific Research Applications

Chemical Synthesis and Characterization

4,5-Dimethyl-2-furaldehyde is a compound of interest in various chemical synthesis processes. For instance, it has been identified as a by-product in the dehydration of D-Fructose to 5-Hydroxymethyl-2-furaldehyde, a reaction carried out under mild conditions using specific catalysts and solvents (Nakamura & Morikawa, 1980). Moreover, the thermochemical properties of this compound have been studied, providing insights into its formation and enthalpies of different states (Silva & Amaral, 2011).

Catalytic and Chemical Reactions

This compound has also been involved in Lewis acid-catalyzed reactions, leading to the formation of specific cyclopentenones, which are of interest in organic chemistry (Li & Batey, 2007). Moreover, the Vilsmeier reaction has been employed for the synthesis of derivatives of this compound, showcasing its versatility in organic synthesis (Sanda, Rigal, Delmas, & Gaset, 1992).

Analytical and Environmental Applications

This compound has been identified in various analytical studies. For instance, it has been detected as a compound in honey, analyzed using high-performance liquid chromatography (Coco, Valentini, Novelli, & Ceccon, 1996). Additionally, methods have been developed for its trace determination in wastewater samples, indicating its environmental relevance (Shamsipur et al., 2009).

Safety and Hazards

4,5-Dimethyl-2-furaldehyde is classified as a combustible liquid (Category 4, H227) according to the 2012 OSHA Hazard Communication Standard . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, and using personal protective equipment such as dust masks, eyeshields, and gloves .

properties

IUPAC Name

4,5-dimethylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-5-3-7(4-8)9-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTPEPVCVXGNJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349175
Record name 4,5-dimethyl-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52480-43-0
Record name 4,5-dimethyl-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52480-43-0
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Synthesis routes and methods

Procedure details

According to the procedure of S. F. Martin, et al. J. Org. Chem. 1984, 49, 2512-2516, phosphorus oxychloride (10.7 mL, 114.4 mmol) was added dropwise to a stirred, ambient temperature solution of 2,3-dimethylfuran (10 g, 104 mmol) in DMF (150 mL) under a dry nitrogen atmosphere over a period of 30 min. After 3 h., the reaction mixture was hydrolized with 2.5 N aq. sodium hydroxide and further diluted with water (50 mL). Aqueous mixture was extracted with dichloromethane (2×300 mL). The combined dichloromethane extracts were washed with water, dried with brine and purified by silica gel flash chromatography (eluent: ethyl acetate) to provide a yellow oil (9.8 g, 76%); MS (ESI): [M+H]+, 125.1.
Quantity
10.7 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dimethyl-2-furaldehyde
Reactant of Route 2
4,5-Dimethyl-2-furaldehyde
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4,5-Dimethyl-2-furaldehyde
Reactant of Route 4
4,5-Dimethyl-2-furaldehyde
Reactant of Route 5
4,5-Dimethyl-2-furaldehyde
Reactant of Route 6
4,5-Dimethyl-2-furaldehyde

Q & A

Q1: What is the primary focus of the research paper concerning 4,5-dimethyl-2-furaldehyde?

A1: The research paper primarily focuses on elucidating the thermochemical properties of this compound []. This includes determining key thermodynamic parameters such as enthalpy of formation, combustion, and vaporization. Understanding these properties is crucial for various applications, including predicting reactivity, assessing its suitability as a fuel or chemical intermediate, and optimizing industrial processes.

Q2: How does this research contribute to our understanding of this compound?

A2: By providing precise thermochemical data, the research enables a deeper understanding of the stability and energy relationships of this compound []. This information is fundamental for:

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